molecular formula C14H9BrN2 B13876190 2-(4-Bromophenyl)-1,8-naphthyridine

2-(4-Bromophenyl)-1,8-naphthyridine

Cat. No.: B13876190
M. Wt: 285.14 g/mol
InChI Key: FBRBUGVSEJYVDD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines It is characterized by the presence of a bromophenyl group attached to the naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,8-naphthyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-bromophenylboronic acid is coupled with 1,8-naphthyridine-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts and recycling solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The naphthyridine core can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

    Coupling Reactions: Apart from Suzuki-Miyaura coupling, it can participate in other coupling reactions like Heck or Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl-naphthyridine derivative, while oxidation can produce naphthyridine-N-oxide.

Scientific Research Applications

2-(4-Bromophenyl)-1,8-naphthyridine has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,8-naphthyridine is unique due to its naphthyridine core, which provides a distinct set of chemical properties and potential applications compared to other bromophenyl derivatives. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

2-(4-bromophenyl)-1,8-naphthyridine

InChI

InChI=1S/C14H9BrN2/c15-12-6-3-10(4-7-12)13-8-5-11-2-1-9-16-14(11)17-13/h1-9H

InChI Key

FBRBUGVSEJYVDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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